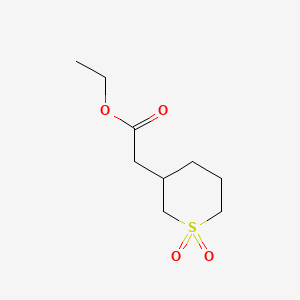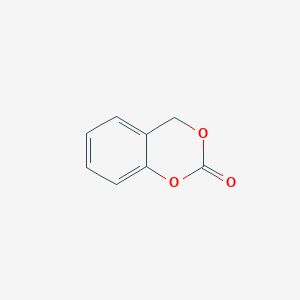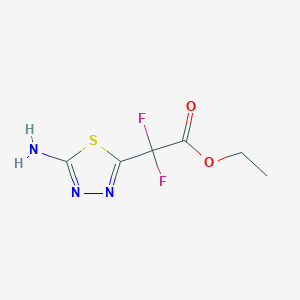![molecular formula C9H16O2 B14067390 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol CAS No. 102764-92-1](/img/structure/B14067390.png)
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol typically involves the reaction of 4-methylpentan-2-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The alkyne group in this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The ether linkage can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alkanes or alkenes.
Substitution: Various substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne group can participate in click chemistry reactions, while the ether linkage can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having an alkyne and ether group but differs in the presence of a silicon atom.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and ether group but has a more complex aromatic structure.
Uniqueness: 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is unique due to its simple yet versatile structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
102764-92-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-methyl-4-prop-2-ynoxypentan-2-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-11-9(3,4)7-8(2)10/h1,8,10H,6-7H2,2-4H3 |
InChI-Schlüssel |
RTZXFUMWGVHQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OCC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


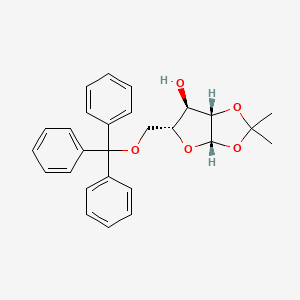

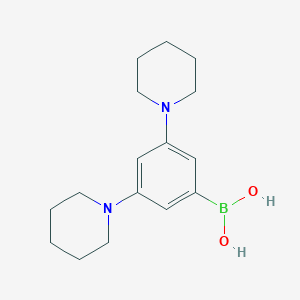
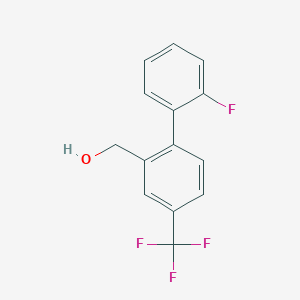
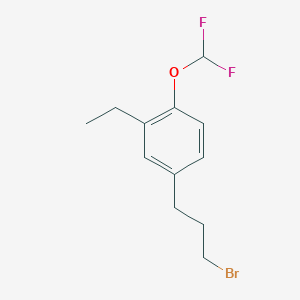
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
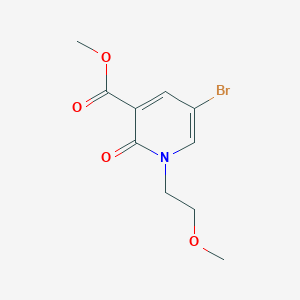
![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)

